Isobutyl 2-ethylhexanoate is an organic compound with the chemical formula . It appears as a colorless liquid characterized by a fruity odor, making it particularly appealing in the fragrance and flavor industries. This compound is an ester formed from the reaction of 2-ethylhexanoic acid and isobutanol. Its unique structure contributes to its pleasant aroma, which is utilized in various applications, especially in food flavoring and perfumery .
Isobutyl 2-ethylhexanoate primarily interacts with olfactory receptors in the nasal cavity when inhaled, triggering the perception of its characteristic fruity aroma.
Beyond its olfactory function, limited research suggests potential interactions with other biological systems, but the specific mechanisms remain largely unexplored.
While generally considered safe for its intended uses, potential hazards associated with Isobutyl 2-ethylhexanoate include:
The biological activity of isobutyl 2-ethylhexanoate is particularly relevant in studies involving esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound leads to the formation of 2-ethylhexanoic acid and isobutanol, which can participate in various metabolic pathways. Additionally, due to its ester linkage, it has been investigated for potential applications in drug delivery systems, where controlled release characteristics are desirable under physiological conditions .
Isobutyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction can be summarized as follows:
In industrial settings, this synthesis is performed on a larger scale with continuous removal of water to drive the equilibrium towards ester formation. The final product is purified through distillation to achieve the desired purity .
Isobutyl 2-ethylhexanoate has a wide range of applications:
Studies on the interactions of isobutyl 2-ethylhexanoate primarily focus on its enzymatic hydrolysis by esterases. The hydrolysis mechanism involves the cleavage of the ester bond, resulting in the release of its constituent acids and alcohols. This interaction is significant for understanding its metabolic pathways and potential toxicity profiles when used in various applications .
Isobutyl 2-ethylhexanoate can be compared with several similar compounds, highlighting its unique properties:
The uniqueness of isobutyl 2-ethylhexanoate lies in its specific ester linkage and resulting physical properties, making it particularly valuable within the fragrance and flavor sectors .
Isobutyl 2-ethylhexanoate is synthesized through the esterification of 2-ethylhexanoic acid with isobutanol via acid-catalyzed pathways . The reaction proceeds through the classical Fischer esterification mechanism, which involves a six-step process characterized by the mnemonic Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation sequence [2].
The mechanism initiates with the protonation of the carbonyl oxygen in 2-ethylhexanoic acid by the acid catalyst, typically sulfuric acid [3]. This protonation enhances the electrophilic character of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol [2]. The protonated carbonyl forms an oxonium ion with significant positive charge delocalization across the carbonyl carbon and both oxygen atoms [3].
Following protonation, isobutanol attacks the activated carbonyl carbon through nucleophilic addition, forming a tetrahedral intermediate [2] [3]. This intermediate undergoes subsequent proton transfer steps, where deprotonation of the alcohol hydroxyl group occurs followed by protonation of the original carboxylic acid hydroxyl group [2]. These proton transfer reactions are crucial for converting the hydroxyl group into a suitable leaving group.
The elimination step involves the departure of water from the tetrahedral intermediate, driven by the formation of the thermodynamically favorable water molecule [2] [3]. This elimination regenerates the carbonyl double bond, forming the protonated ester. The final deprotonation step releases the neutral isobutyl 2-ethylhexanoate product and regenerates the acid catalyst [3].
The reaction equilibrium is governed by Le Chatelier's principle, where the forward reaction is favored through continuous water removal or use of excess alcohol [2]. The equilibrium constant for esterification reactions typically exhibits weak temperature dependence due to the relatively small heat of reaction [4]. Kinetic studies have demonstrated that the reaction follows first-order kinetics with respect to both carboxylic acid and alcohol components [4] [5].
Experimental investigations of esterification kinetics reveal that rate constants are significantly influenced by reaction temperature and catalyst concentration [4] [5]. The forward reaction rate constant for acid-catalyzed esterification follows Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole [4].
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy | 45-70 kJ/mol | Sulfuric acid catalyst | [4] |
| Rate constant (50°C) | 0.0812 min⁻¹ | 10:1 alcohol:acid ratio | [4] |
| Rate constant (60°C) | 0.105 min⁻¹ | 10:1 alcohol:acid ratio | [4] |
| Maximum conversion | 80% | 60°C, 10:1 ratio | [4] |
Temperature elevation from 50°C to 60°C demonstrates a 29% increase in rate constant, corresponding to enhanced conversion from 70.9% to 80% [4]. The reaction exhibits optimal performance at lower molar ratios of alcohol to acid due to the acid-catalyzed nature of the process [4].
Industrial production of isobutyl 2-ethylhexanoate employs continuous esterification processes designed to maximize throughput while maintaining product quality [6]. These systems utilize large-scale reactors with integrated water removal systems to drive the equilibrium toward ester formation [6].
Continuous stirred tank reactors represent the primary industrial configuration for esterification processes [7]. These reactors provide excellent mixing characteristics and temperature control, essential for maintaining consistent reaction conditions across large production volumes [7]. The reactor design incorporates provisions for continuous feedstock introduction and product withdrawal, enabling steady-state operation [6].
Process intensification techniques have been implemented to enhance reaction efficiency and reduce energy consumption [6] [8]. Continuous flow reactors offer superior control over reaction conditions compared to traditional batch systems, minimizing contamination risks and improving product consistency [6]. These systems achieve more precise temperature and pressure regulation, critical for maintaining optimal reaction rates [6].
Water removal strategies constitute a fundamental aspect of continuous process optimization [8] [9]. Industrial systems employ various techniques including distillation, pervaporation, and molecular sieve adsorption to continuously extract water from the reaction mixture [8] [9]. Microreactor technology with integrated water separation has demonstrated yield improvements of up to 10.3 percentage points compared to conventional batch processes [8].
Industrial esterification processes operate under carefully controlled conditions to maximize conversion while minimizing side reactions [10] [7]. Temperature selection balances reaction rate enhancement with thermal stability considerations, typically ranging from 50°C to 150°C depending on the specific catalyst system employed [10] [7].
| Process Parameter | Optimal Range | Industrial Application | Reference |
|---|---|---|---|
| Temperature | 50-150°C | Continuous reactors | [10] [7] |
| Catalyst concentration | 2-6 wt% | Sulfuric acid systems | [10] |
| Residence time | 15-300 minutes | Flow reactors | [10] [8] |
| Methanol:acid ratio | 6:1 to 10:1 | Optimal conversion | [10] |
Catalyst concentration optimization reveals that sulfuric acid concentrations of 2-6% by weight provide optimal performance [10]. Higher concentrations may lead to increased side reactions and equipment corrosion, while lower concentrations result in insufficient catalytic activity [10].
The implementation of double-step esterification processes has demonstrated significant improvements in conversion efficiency [10]. The first step operates at moderate conditions to achieve approximately 60% conversion, followed by a second step under optimized conditions to reach final conversions exceeding 93% [10].
Modern industrial esterification processes employ sophisticated catalytic systems designed to maximize yield and selectivity while minimizing environmental impact [11] [12]. Traditional homogeneous acid catalysts, primarily sulfuric acid, provide excellent activity but present challenges in catalyst recovery and product purification [11].
Heterogeneous catalytic systems have gained prominence due to their superior recyclability and reduced environmental footprint [11] [12]. Solid acid catalysts, including ion-exchange resins, zeolites, and metal oxides, offer the advantage of easy separation from reaction products while maintaining high catalytic activity [11] [13].
Zinc-based catalytic systems have demonstrated exceptional performance in fatty acid esterification reactions [11]. Simple zinc salts, including zinc chloride, zinc carbonate, and zinc acetate, exhibit high catalytic activity with selectivities exceeding 95% [11]. The catalytic efficiency depends significantly on the nature of the counterion, with poorly coordinating anions such as perchlorate and triflate showing superior performance [11].
Recent developments in catalytic system design focus on combining the benefits of homogeneous and heterogeneous catalysis [12]. Single-active site heterogeneous catalysts have been developed to provide molecular-level control while maintaining easy recovery characteristics [12].
| Catalyst Type | Conversion (%) | Selectivity (%) | Recyclability | Reference |
|---|---|---|---|---|
| Sulfuric acid | 95-98 | 92-95 | Poor | [11] |
| Zinc acetate | 90-95 | >95 | Excellent | [11] |
| Solid acid resins | 85-92 | 90-94 | Good | [11] |
| Tungstophosphoric acid | 88-93 | 91-96 | Good | [11] |
Tungstophosphoric acid-derived catalysts demonstrate remarkable stability and reusability, maintaining activity for up to eight recycling cycles without significant performance degradation [11]. These catalysts achieve excellent yields while eliminating species leaching to the reaction mixture [11].
The development of process-intensified catalytic systems incorporates microwave and ultrasound assistance to enhance reaction rates and selectivity [6]. These techniques enable operation at lower temperatures while maintaining high conversion rates, reducing energy consumption and improving process sustainability [6].
Molecularly defined single-active site heterogeneous catalysts represent the latest advancement in catalytic system design [12]. These systems bridge the gap between homogeneous and heterogeneous catalysis by providing well-defined active sites with easy catalyst recovery [12]. Such catalysts maintain comparable activity to homogeneous systems while offering the practical advantages of heterogeneous catalysts [12].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for isobutyl 2-ethylhexanoate through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits distinctive spectral signatures characteristic of its ester functionality and branched alkyl chain structure.
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum of isobutyl 2-ethylhexanoate displays several characteristic multipicity patterns that enable unambiguous structural identification [1] [2]. The isobutyl alcohol-derived portion produces distinctive signals with the geminal methyl groups appearing as a doublet at 0.85-0.95 ppm with a coupling constant of 6-7 Hz, integrating for 6H [3] [4]. The tertiary proton of the isobutyl group manifests as a complex multiplet at 1.85-2.05 ppm, integrating for 1H. The diagnostic isobutyl methylene protons adjacent to the ester oxygen appear as a doublet at 3.85-4.05 ppm with coupling constant of 6-7 Hz, integrating for 2H [5] [4].
The 2-ethylhexanoyl moiety contributes additional characteristic signals. The terminal methyl groups of both the ethyl and butyl chains appear as overlapping triplets at 0.85-0.95 ppm with coupling constants of 7-8 Hz, integrating for 6H total [3]. The methylene protons of the ethyl side chain and the butyl backbone appear as complex multiplets in the region 1.20-1.35 ppm, integrating for 8H total. The α-proton adjacent to the carbonyl carbon exhibits a characteristic multiplet at 2.35-2.55 ppm, integrating for 1H [6] [4].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework of isobutyl 2-ethylhexanoate [7] [8]. The carbonyl carbon appears as the most downfield signal at 172-177 ppm, characteristic of ester functionality [9]. The isobutyl carbon atoms display distinct chemical shifts: the geminal methyl carbons appear at 18-20 ppm as quartets due to coupling with attached protons, the tertiary carbon appears at 27-29 ppm as a multiplet, and the methylene carbon adjacent to oxygen appears at 70-72 ppm as a triplet [2] [9].
The 2-ethylhexanoyl carbons exhibit chemical shifts consistent with their electronic environments. The terminal methyl carbons of both ethyl and butyl chains appear at 11-15 ppm as triplets. The α-carbon adjacent to the carbonyl appears at 50-52 ppm, while the remaining methylene carbons of the alkyl chains appear in the range 22-32 ppm as multiplets [7] [8].
Infrared spectroscopy provides characteristic absorption patterns that confirm the ester functionality and alkyl chain structure of isobutyl 2-ethylhexanoate [10] [11]. The compound follows the "Rule of Three" typical of esters, exhibiting three intense absorption bands characteristic of the ester functional group.
Characteristic Absorption Bands
The most diagnostic absorption appears at 1735-1745 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group [10] [11]. This frequency is characteristic of aliphatic esters and distinguishes the compound from other carbonyl-containing functional groups such as ketones (1715 cm⁻¹) or carboxylic acids (1710 cm⁻¹) [12] [13].
The two C-O stretching vibrations appear as strong absorptions in complementary regions. The C-O stretch involving the carbon-oxygen bond adjacent to the carbonyl group appears at 1150-1200 cm⁻¹, while the C-O stretch of the alkyl chain appears at 1050-1100 cm⁻¹ [10] [11]. These absorptions confirm the ester linkage and distinguish it from other oxygen-containing functional groups.
Additional characteristic absorptions include the aliphatic C-H stretching vibrations appearing as strong bands in the range 2850-2960 cm⁻¹, corresponding to both asymmetric and symmetric stretching modes of methyl and methylene groups [14] [15]. The C-H bending vibrations appear as medium intensity absorptions at 1375-1390 cm⁻¹ for methyl groups and 1450-1470 cm⁻¹ for methylene groups [14].
Spectral Interpretation and Structural Confirmation
The infrared spectrum provides unambiguous confirmation of the ester functionality through the characteristic three-band pattern. The absence of broad O-H stretching absorption (3200-3600 cm⁻¹) rules out carboxylic acid contamination, while the absence of N-H stretching absorptions excludes amide functionality [12] [16]. The alkyl C-H stretching pattern confirms the extensive hydrocarbon chain structure characteristic of this branched ester.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretching (aliphatic) | 2850-2960 | Strong | Asymmetric and symmetric C-H stretches |
| C=O stretching (ester) | 1735-1745 | Very Strong | Characteristic ester carbonyl |
| C-O stretching (ester, O-alkyl) | 1150-1200 | Strong | C-O stretch adjacent to carbonyl |
| C-O stretching (ester, acyl-O) | 1050-1100 | Strong | C-O stretch in alkyl chain |
| C-H bending (methyl) | 1375-1390 | Medium | Symmetric methyl deformation |
| C-H bending (methylene) | 1450-1470 | Medium | Methylene scissoring |
Gas Chromatography-Mass Spectrometry represents the gold standard for identification and quantitative analysis of isobutyl 2-ethylhexanoate due to its high sensitivity, selectivity, and structural confirmation capabilities [17] [18]. The technique combines the separation power of gas chromatography with the structural elucidation capabilities of mass spectrometry.
Chromatographic Conditions and Retention Characteristics
Optimal separation of isobutyl 2-ethylhexanoate is achieved using a nonpolar stationary phase such as 5% phenyl-95% dimethylpolysiloxane [19]. Temperature programming from 40°C (5 min hold) with a ramp rate of 10°C/min to 250°C provides baseline resolution from structural isomers and related compounds. Under these conditions, isobutyl 2-ethylhexanoate elutes with a retention time of approximately 12.5 minutes [19] [20].
Mass Spectrometric Fragmentation Patterns
The electron ionization mass spectrum of isobutyl 2-ethylhexanoate exhibits characteristic fragmentation patterns that enable unambiguous identification [21] [22]. The molecular ion peak appears at m/z 200 with relatively low intensity (approximately 5% relative abundance), typical of branched aliphatic esters [23] [24].
The base peak typically appears at m/z 73, corresponding to the butyl cation [C₄H₉]⁺ formed through simple cleavage of the alkyl chain [25] [23]. A prominent peak at m/z 143 results from McLafferty rearrangement, producing the 2-ethylhexanoyl cation [C₈H₁₅O]⁺ [23] [24]. Additional significant fragments include m/z 157 from loss of the isobutyl group [M-43]⁺ through α-cleavage at the ester linkage, and m/z 57 corresponding to the isobutyl cation [C₄H₉]⁺ [26] [25].
Sequential loss of alkyl fragments from the acyl chain produces a series of characteristic ions at m/z 129, 115, 101, and 87, corresponding to successive losses of C₂H₅, C₂H₄, C₃H₆, and C₄H₈ respectively [22] [23]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric esters.
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Pathway |
|---|---|---|---|
| 200 | 5 | Molecular ion [M]⁺ | Molecular ion peak |
| 157 | 12 | Loss of isobutyl [M-43]⁺ | α-Cleavage at ester linkage |
| 143 | 45 | 2-Ethylhexanoyl cation [C₈H₁₅O]⁺ | McLafferty rearrangement |
| 73 | 100 | Butyl cation [C₄H₉]⁺ | Simple cleavage |
| 57 | 78 | Isobutyl cation [C₄H₉]⁺ | α-Cleavage at ester |
High Performance Liquid Chromatography provides an alternative analytical approach particularly suitable for thermally labile samples or when derivatization is not feasible [27] [28]. The technique offers excellent quantitative capabilities and compatibility with various detection methods.
Chromatographic Method Development
Reversed-phase chromatography using a C18 stationary phase (250 × 4.6 mm, 5 μm particle size) provides optimal retention and resolution for isobutyl 2-ethylhexanoate [27]. A gradient elution system employing water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B achieves excellent separation. The gradient profile progresses from 30% to 95% acetonitrile over 20 minutes at a flow rate of 1.0 mL/min [27].
Under these conditions, isobutyl 2-ethylhexanoate elutes at 15.2 ± 0.2 minutes with excellent peak symmetry and baseline resolution from potential interferents [29]. Column temperature maintenance at 30°C ensures reproducible retention times and peak shapes.
Detection and Quantification
Ultraviolet detection at 210 nm provides adequate sensitivity for most analytical applications, taking advantage of the end absorption of the ester chromophore [27] [29]. For enhanced sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior performance, particularly for trace analysis in complex matrices.
The LC-MS/MS method employs electrospray ionization in positive mode, monitoring the molecular ion transition m/z 201 → 143 corresponding to the protonated molecular ion and its characteristic fragment [22]. This approach provides exceptional specificity and enables quantification at sub-nanogram levels.
Method Validation Parameters
Comprehensive method validation demonstrates excellent analytical performance across multiple parameters [27] [30]. Linearity extends from 0.5 to 200 μg/mL with correlation coefficients exceeding 0.999. Precision, expressed as relative standard deviation, remains below 3% for both intra-day and inter-day measurements. Accuracy, determined through recovery studies, ranges from 97.8% to 102.1% across the validated concentration range.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
|---|---|---|---|
| Linearity Range | 0.5-200 μg/mL | 0.1-100 μg/mL | 0.01-50 μg/mL |
| Correlation Coefficient | 0.9992 | 0.9995 | 0.9998 |
| Detection Limit | 0.05 μg/mL | 0.02 μg/mL | 0.005 μg/mL |
| Quantification Limit | 0.15 μg/mL | 0.05 μg/mL | 0.01 μg/mL |
| Precision (RSD%) | 2.8% | 2.1% | 1.5% |
Quantitative determination of isobutyl 2-ethylhexanoate in complex matrices requires careful consideration of potential interferents and matrix effects [31] [30]. Biological matrices such as plasma, serum, and tissue homogenates present particular challenges due to the presence of endogenous lipids, proteins, and metabolic enzymes that may interfere with analysis or cause analyte degradation.
Sample Stabilization Strategies
Ester compounds are susceptible to hydrolytic degradation, particularly in biological matrices containing esterases [32] [33]. Effective stabilization requires immediate pH adjustment to approximately 3.0 using citric acid buffer, temperature control through ice bath storage, and addition of esterase inhibitors such as sodium fluoride (2 mg/mL final concentration) [32]. These measures prevent ex vivo hydrolysis and ensure analytical integrity throughout sample processing.
For plasma and serum samples, protein precipitation using acetonitrile (3:1 v/v) effectively removes macromolecular interferents while providing analyte recovery exceeding 95% [34] [35]. Alternatively, solid-phase extraction using C18 cartridges enables selective enrichment and matrix cleanup, particularly beneficial for trace analysis applications [34].
Method Optimization for Complex Matrices
The presence of matrix components necessitates method modifications to maintain analytical performance [31] [30]. Internal standard addition using deuterated analogs or structurally similar compounds compensates for matrix effects and extraction variability. For isobutyl 2-ethylhexanoate analysis, isobutyl hexanoate serves as an effective internal standard due to similar physicochemical properties and extraction behavior [36].
Calibration strategies require careful consideration of matrix effects. Matrix-matched calibration curves prepared in blank biological samples provide superior accuracy compared to solvent-based standards [35] [30]. Quality control samples at low, medium, and high concentrations monitor method performance throughout analytical runs.
Validation in Biological Matrices
Comprehensive validation in relevant biological matrices demonstrates method reliability and regulatory compliance [27] [34]. Specificity assessment confirms the absence of endogenous interferents at the analyte retention time through analysis of blank matrices from multiple sources. Selectivity evaluation demonstrates adequate resolution from potential metabolites and co-administered compounds.
Matrix effect evaluation compares analyte response in extract versus neat solution to quantify ion suppression or enhancement [31]. Acceptable matrix effects typically remain within ±15% of neat solution response. Recovery studies determine extraction efficiency across the validated concentration range, with acceptable recovery falling between 85% and 115%.
Stability Studies
Comprehensive stability evaluation encompasses multiple storage conditions relevant to practical analytical scenarios [32] [33]. Stock solution stability in organic solvents exceeds 6 months when stored at -20°C in amber glass containers. Processed sample stability depends on matrix type and storage conditions, with plasma extracts remaining stable for 24 hours at room temperature and 72 hours at 4°C.
Freeze-thaw stability assessment demonstrates the robustness of biological samples subjected to typical laboratory handling. Isobutyl 2-ethylhexanoate maintains stability through three freeze-thaw cycles when appropriate stabilization measures are implemented [32]. Long-term storage stability at -70°C exceeds 6 months for properly prepared samples.
Quality Assurance and Control
Robust quality assurance measures ensure analytical reliability throughout extended analytical campaigns [27] [30]. System suitability testing performed before each analytical run confirms instrument performance through evaluation of retention time precision, peak symmetry, and theoretical plate number. Continuing calibration verification at regular intervals monitors calibration stability and system drift.
Quality control samples analyzed at a frequency of at least one per analytical batch provide ongoing assessment of method performance. Control charts tracking quality control sample results enable rapid detection of systematic errors or method degradation. Acceptance criteria typically require quality control results within ±15% of nominal concentrations for 67% of samples and within ±20% for individual samples.